4-Epianhydrotetracycline

Description

Structure

3D Structure

Properties

IUPAC Name |

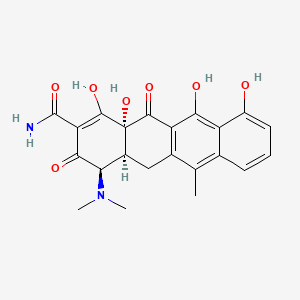

(4R,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30)/t11-,16+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTKGQINVKPHLY-WPINSWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873791 | |

| Record name | 4-Epianhydrotetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7518-17-4 | |

| Record name | 4-Epianhydrotetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epianhydrotetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIANHYDROTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/680VDL31MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Epianhydrotetracycline: Structure, Properties, and Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract: 4-Epianhydrotetracycline (EATC) is a critical degradation product of the broad-spectrum antibiotic, tetracycline. Its significance in pharmaceutical sciences lies not in therapeutic efficacy, which it lacks, but in its potential toxicity and its role as a key indicator of tetracycline's stability.[1][2] This guide provides a comprehensive technical overview of EATC, detailing its chemical structure, formation pathways, physicochemical properties, and modern analytical methodologies for its detection and quantification. It is intended for researchers, quality control analysts, and drug development professionals who require a deep, practical understanding of this important tetracycline impurity.

Introduction: The Significance of a Degradation Product

Tetracycline, a cornerstone of antibiotic therapy, is susceptible to degradation under various conditions, particularly in acidic, warm, and moist environments.[3] This degradation process is not benign; it leads to the formation of several related compounds, most notably this compound (EATC). EATC is formed through a two-step process involving epimerization at the fourth carbon followed by dehydration, which aromatizes the C ring of the molecule.[1][2]

The primary concern for pharmaceutical scientists is the documented toxicity of EATC. Studies have indicated that expired tetracycline preparations, which can contain significant levels of EATC, have been associated with Fanconi syndrome, a form of renal tubular damage.[4][5] Furthermore, EATC has been shown to be significantly more toxic than its parent compound in various biological systems.[1][6] Consequently, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) impose strict limits on the presence of EATC in tetracycline drug substances and products.[7][8] Understanding the science of EATC is therefore paramount for ensuring the safety and efficacy of tetracycline-based therapies.

Chemical Structure and Stereochemistry

This compound is a semi-synthetic derivative of tetracycline.[2] Its formal chemical name is (4R,4aS,12aS)-4-(dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide.[8][9] The core of the molecule is a tetracyclic naphthacene carboxamide skeleton.

The key structural transformations from tetracycline to EATC are:

-

Epimerization at C4: The dimethylamino group at the C4 position undergoes a stereochemical inversion from the natural alpha-configuration (in tetracycline) to the beta-configuration. This intermediate is known as 4-epitetracycline.

-

Dehydration at C6: A subsequent acid-catalyzed dehydration reaction removes the hydroxyl group at C6 and the hydrogen at C5a, resulting in the formation of a double bond and the aromatization of the C ring.[2]

This structural change has profound implications. The loss of the C6 hydroxyl group and the altered stereochemistry at C4 lead to a near-complete loss of antibacterial activity.[2] However, the resulting planar, aromatic ring system is believed to contribute to its increased toxicity.[1]

Formation Pathway of this compound

The degradation of tetracycline to EATC is a well-understood process driven primarily by acidic pH. The pathway illustrates the chemical instability of the parent drug under specific storage or formulation conditions.

References

- 1. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. toku-e.com [toku-e.com]

- 4. davidpublisher.com [davidpublisher.com]

- 5. Minocycline - Wikipedia [en.wikipedia.org]

- 6. Thermo Scientific Chemicals this compound hydrochloride, can be used as a secondary standard | Fisher Scientific [fishersci.ca]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. uspbpep.com [uspbpep.com]

- 9. scbt.com [scbt.com]

A Technical Guide to the Controlled Synthesis of 4-Epianhydrotetracycline from Tetracycline: Mechanism, Protocol, and Characterization

Abstract

Tetracycline, a foundational broad-spectrum antibiotic, is susceptible to degradation under various conditions, leading to the formation of several related substances. Among these, 4-epianhydrotetracycline (EATC) is of paramount importance due to its inherent toxicity and its role as a critical marker for the stability of tetracycline-based pharmaceuticals.[1] The formation of EATC from tetracycline is not a single-step transformation but a multi-stage process involving stereochemical inversion (epimerization) and elimination (dehydration). Understanding and controlling this conversion is essential for researchers in drug development, quality control, and toxicology. This guide provides an in-depth examination of the chemical pathways leading to EATC, a detailed protocol for its controlled laboratory synthesis from tetracycline, and the analytical methodologies required for its purification and characterization.

Introduction: The Significance of Tetracycline Degradation

Since its discovery, the tetracycline class of antibiotics has been a cornerstone in treating a wide array of bacterial infections.[2] However, the chemical stability of the tetracycline molecule is a well-documented challenge, particularly in solution.[3] Under acidic conditions, tetracycline undergoes two primary degradation reactions: a reversible epimerization at the C-4 position and an irreversible dehydration at the C-6 position.[4]

This degradation leads to the formation of three major related compounds:

-

4-Epitetracycline (ETC): A stereoisomer of tetracycline with significantly lower antibacterial activity.[2]

-

Anhydrotetracycline (ATC): A product of dehydration that lacks the C-6 hydroxyl group.

-

This compound (EATC): The epimer of ATC, which is formed through the dehydration of ETC or the epimerization of ATC.[5]

The formation of EATC is particularly problematic as it is associated with significant toxicity, including renal damage (Fanconi syndrome), a known risk of administering expired tetracycline.[1][6] Therefore, the ability to synthesize, isolate, and quantify EATC is crucial for developing stable drug formulations, establishing accurate analytical standards, and conducting toxicological research. This document serves as a comprehensive technical resource for professionals engaged in these areas.

Chemical Mechanism: The Dual Pathway to EATC Formation

The conversion of tetracycline to this compound is governed primarily by pH and temperature. The process involves two key reaction types: C-4 epimerization and C-6 dehydration, which can occur in sequence.[5][7]

2.1. Core Reactions

-

Epimerization (C-4 Position): This is a reversible, first-order reaction that alters the stereochemistry of the dimethylamino group at the C-4 position. This reaction is most rapid in weakly acidic conditions, typically between pH 3 and 5.[2][5] The equilibrium between tetracycline and 4-epitetracycline is established under these conditions.

-

Dehydration (C-6 Position): This is an irreversible reaction involving the elimination of the hydroxyl group at the C-6 position, leading to the aromatization of the C-ring. This process is strongly favored in highly acidic environments (pH < 2).[3][5]

2.2. Reaction Pathways

There are two primary pathways through which tetracycline degrades to EATC, as illustrated below.

Caption: Reaction pathways for the formation of EATC from Tetracycline.

Studies have shown that the epimerization of anhydrotetracycline (ATC) to EATC is a faster process than the epimerization of tetracycline (TC) to 4-epitetracycline (ETC).[8] The overall rate and final product distribution are highly dependent on the specific reaction conditions.

| Parameter | Effect on Reaction | Rationale |

| pH | The single most critical factor. | Weakly acidic conditions (pH 3-5) favor the initial epimerization step, while strongly acidic conditions (pH < 2) are required to drive the irreversible dehydration to the anhydro forms.[5][9] |

| Temperature | Increases the rate of all reactions. | The dehydration reaction has a higher activation energy than epimerization, meaning its rate increases more significantly with a rise in temperature.[4] |

| Buffer/Ions | Can catalyze epimerization. | Certain buffer species, such as phosphate, have been shown to catalyze the epimerization process.[8] |

| Time | Allows reactions to proceed toward equilibrium/completion. | Epimerization is a reversible process that will approach equilibrium, while dehydration is irreversible and will proceed to completion over time. |

| Table 1: Key Factors Influencing the Synthesis of this compound. |

Experimental Protocol: Controlled Synthesis of EATC

This protocol details the acid-catalyzed conversion of tetracycline hydrochloride to EATC. The primary objective is to maximize the yield of EATC through controlled degradation. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), given the toxicity of the final product.

3.1. Materials and Reagents

-

Tetracycline Hydrochloride (Pharmaceutical Reference Standard or equivalent)

-

Hydrochloric Acid (HCl), 1 M solution

-

Oxalic Acid[10]

-

Ammonia Solution (13%)[10]

-

Purified Water (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Chromatographic Siliceous Earth (for column chromatography)[11]

-

Chloroform (for column chromatography)[11]

3.2. Step-by-Step Synthesis Procedure

-

Acidification: Dissolve a precise amount of tetracycline hydrochloride in purified water. Add a sufficient volume of acid (e.g., oxalic acid or HCl) to adjust the solution pH to approximately 2.0-2.4.[10] A typical starting concentration is 10 mg/mL of tetracycline HCl.

-

Controlled Heating: Heat the acidic solution in a stirred, sealed vessel at a controlled temperature, for instance, 35°C.[10]

-

Reaction Incubation: Maintain the reaction at the set temperature with continuous stirring for 30-60 minutes.[10] The progress of the reaction can be monitored by taking small aliquots at timed intervals for HPLC analysis.

-

Reaction Quenching & Crystallization: Cool the reaction mixture to approximately 20°C. Slowly add a dilute ammonia solution to raise the pH to 4.9-5.0, which will induce crystallization of the degradation products.[10]

-

Isolation: Continue cooling the mixture to 10-12°C and stir for an additional 60 minutes to maximize crystal formation.[10] The resulting precipitate, a crude mixture containing EATC, is then isolated via centrifugation or vacuum filtration.

-

Purification (Column Chromatography): The crude product requires purification to isolate EATC. A method adapted from the USP monograph <226> is effective.[11]

-

Prepare a chromatographic column packed with acid-washed siliceous earth moistened with an EDTA buffer.

-

Dissolve the crude product in a minimal amount of the test solution as specified in the monograph and load it onto the column.

-

Elute the column with chloroform. Two distinct yellow bands will become visible.

-

Collect the fractions corresponding to the second yellow band, which contains the EATC. The first band contains anhydrotetracycline (ATC).

-

-

Drying: The purified EATC fractions can be combined, and the solvent evaporated under reduced pressure to yield the final product as an orange powder.[1]

Caption: Experimental workflow for the synthesis and purification of EATC.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating and quantifying tetracycline and its degradation products, including EATC.[12][13]

4.1. HPLC Methodology

A robust HPLC method is required to resolve the structurally similar compounds: tetracycline (TC), 4-epitetracycline (ETC), anhydrotetracycline (ATC), and this compound (EATC).

| Parameter | Recommended Conditions | Notes |

| Column | Reversed-phase C8 or Phenyl, 3-5 µm particle size (e.g., 4.6 x 150 mm). | Phenyl columns can offer unique selectivity for these aromatic compounds.[14] |

| Mobile Phase A | 20 mM Ammonium Dihydrogen Orthophosphate, pH adjusted to 2.2 with phosphoric acid.[12] | A low pH is crucial for good peak shape and retention. |

| Mobile Phase B | Acetonitrile. | |

| Gradient Elution | A step or linear gradient from a lower to a higher percentage of acetonitrile is typically required for optimal separation.[14] | Isocratic elution may not resolve all four compounds effectively. |

| Flow Rate | 1.0 - 1.5 mL/min. | |

| Column Temperature | 30 - 40°C. | |

| Detection | UV Diode Array Detector (DAD) at 280 nm for simultaneous detection, or 438 nm for specific quantification of EATC.[11][12] | |

| Injection Volume | 10 - 20 µL. | |

| Table 2: Typical HPLC Parameters for the Analysis of Tetracycline and its Degradants. |

4.2. Peak Identification

Peak identification is confirmed by comparing the retention times with those of certified reference standards (e.g., from USP or EP). The typical elution order on a reversed-phase column is ETC, TC, EATC, and finally ATC, reflecting their relative polarities.[5] Mass spectrometry (LC-MS) should be used for definitive structural confirmation.

Safety, Handling, and Storage

-

Toxicity: this compound is a known nephrotoxin. Handle with extreme care.

-

Handling: Always use appropriate PPE, including gloves, safety glasses, and a lab coat. All manipulations of solid EATC and its concentrated solutions should be performed inside a certified chemical fume hood.

-

Storage: Store purified EATC protected from light at a controlled temperature (2-8°C) in a tightly sealed container to prevent further degradation.

Conclusion

The synthesis of this compound from tetracycline is a well-defined process driven by acid catalysis. By carefully controlling critical parameters—primarily pH and temperature—it is possible to direct the degradation of tetracycline to yield its toxic epianhydro derivative. The protocols and analytical methods detailed in this guide provide researchers and drug development professionals with a robust framework for producing and characterizing EATC. This capability is indispensable for creating reference standards, conducting toxicological assessments, and ultimately, for designing more stable and safe tetracycline-based therapeutics.

References

- 1. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. benchchem.com [benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Minocycline - Wikipedia [en.wikipedia.org]

- 7. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN103553960A - Method for preparing 4-epitetracycline from tetracycline urea double salt crystallization mother solution - Google Patents [patents.google.com]

- 11. <226> 4-EPIANHYDRO-TETRACYCLINE [drugfuture.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. mdpi.com [mdpi.com]

- 14. Separation and quantitation of chlortetracycline, 4-epitetracycline, this compound, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of 4-Epianhydrotetracycline formation

An In-depth Technical Guide to the Formation Mechanism of 4-Epianhydrotetracycline

Abstract

Tetracycline antibiotics, while foundational in antibacterial therapy, are susceptible to chemical degradation, leading to the formation of impurities that can compromise both efficacy and safety. Among these, this compound (EATC) is of particular concern. EATC is a secondary degradation product formed under acidic conditions through a combination of epimerization at the C4 position and dehydration at the C6 position of the tetracycline molecule.[1][2] This transformation results in a loss of antibiotic activity and the formation of a product associated with significant toxicity, including renal complications like Fanconi syndrome.[1][3] Understanding the precise mechanism of its formation is therefore paramount for researchers, scientists, and drug development professionals involved in formulating, stabilizing, and ensuring the quality control of tetracycline-based pharmaceuticals. This guide provides a detailed examination of the chemical pathways, kinetics, and influencing factors that govern EATC formation, alongside validated analytical protocols for its detection and quantification.

Introduction: The Challenge of Tetracycline Instability

Tetracyclines are a class of broad-spectrum antibiotics characterized by a linear, fused tetracyclic nucleus.[3] Their utility is challenged by their inherent chemical instability, particularly in aqueous solutions. This instability leads to the formation of several degradation products, with this compound being a critical impurity monitored by pharmacopeias.[4] The formation of EATC is not merely a matter of reduced therapeutic potency; it represents a significant safety risk. Studies have indicated that EATC can be considerably more toxic than the parent compound, inducing effects such as cell apoptosis.[1][2][5] Consequently, rigorous control and monitoring of EATC levels in tetracycline formulations are mandated to ensure patient safety. This guide serves as a technical resource, grounded in established research, to elucidate the core mechanisms driving this degradation pathway.

The Chemical Landscape of Tetracycline Degradation

In acidic environments (typically pH < 3), tetracyclines undergo two primary, competing degradation reactions:

-

Reversible Epimerization: A change in the stereochemistry at the C4 carbon, where the dimethylamino group is located. This converts tetracycline (TC) into its diastereomer, 4-epitetracycline (ETC). This reaction is reversible and leads to a significant loss of antibacterial activity.[3]

-

Irreversible Dehydration: An acid-catalyzed elimination of the hydroxyl group at the C6 position. This reaction aromatizes the C ring of the molecule and is irreversible.[3][6] When tetracycline undergoes dehydration, it forms anhydrotetracycline (ATC).

This compound (EATC) is the product formed when 4-epitetracycline (ETC), the epimer of the parent drug, undergoes this same irreversible dehydration.[1][3]

Core Mechanism of this compound Formation

The formation of EATC is a sequential process that begins with the epimerization of the parent tetracycline molecule, followed by dehydration. The entire process is acid-catalyzed.

Step 1: Reversible C4 Epimerization

The first step is the conversion of tetracycline to 4-epitetracycline. This reaction occurs at the C4 position, which is adjacent to a carbonyl group. In an acidic solution, the enolization of the C4 ketone facilitates the temporary removal of the proton at C4. The dimethylamino group can then re-attach from either side of the planar enol intermediate, leading to an equilibrium mixture of the original tetracycline and its C4 epimer, 4-epitetracycline. The equilibrium between the two epimers is pH-dependent.[7]

Step 2: Irreversible C6 Dehydration

The second, irreversible step is the acid-catalyzed dehydration involving the C6 hydroxyl group and the C5a hydrogen.[6] Protonation of the C6 hydroxyl group makes it a good leaving group (water). A subsequent elimination of a proton from the C5a position results in the formation of a double bond between C5a and C6, leading to the aromatization of the C ring. This dehydration is the rate-limiting step and is strongly dependent on both acid concentration and temperature.[6]

The Concomitant Degradation Pathway

Tetracycline degradation in acid is a complex process where these reactions occur in parallel.[3][8] Tetracycline can be reversibly epimerized to 4-epitetracycline, and both of these compounds can be irreversibly dehydrated to anhydrotetracycline and this compound, respectively. Kinetic studies have shown that the epimerization reactions are generally faster than the dehydration reactions, especially at lower temperatures.[3] However, the dehydration reaction has a higher activation energy, meaning its rate increases more significantly as the temperature rises.[3][8]

Key Factors Influencing EATC Formation

The rate and extent of EATC formation are highly sensitive to several environmental and formulation factors. Understanding these is crucial for developing stable tetracycline products.

| Factor | Effect on EATC Formation | Causality & Field-Proven Insights |

| pH / Acidity | Accelerates formation. The reaction is most pronounced in the acidic pH range of 2 to 6.[3] | The entire degradation pathway, including both epimerization and the rate-limiting dehydration step, is acid-catalyzed.[3][6] The rate of dehydration is first order with respect to the hydrogen ion concentration.[6] Therefore, maintaining a pH outside this critical range is the primary strategy for preventing degradation in liquid formulations. |

| Temperature | Significantly accelerates formation. | The dehydration reaction has a high activation energy, making the degradation process highly temperature-sensitive.[3][8] Improper storage of tetracycline products at elevated temperatures is a common cause of EATC formation.[9] This underscores the importance of controlled storage conditions (e.g., refrigeration for reconstituted solutions) as specified by the manufacturer. |

| Buffer Species | Certain buffer ions, such as phosphate and citrate , can catalyze the epimerization reaction.[7][10] | These buffer species can act as proton donors/acceptors, facilitating the enolization at the C4 position required for epimerization.[7] The choice of buffering agents in a formulation is therefore a critical parameter; non-catalytic buffers should be selected when formulating in the critical pH range. |

| Metal Ions | Divalent and trivalent metal ions can form chelates with tetracyclines. | Chelation can either stabilize the molecule or, in some cases, alter degradation pathways.[3][11] The presence of metal-chelating agents like EDTA is sometimes used in formulations to sequester trace metal ions and improve stability.[4] |

Analytical Methodologies for Monitoring EATC

Due to its toxicity, the accurate quantification of EATC is a critical quality control requirement. High-Performance Liquid Chromatography (HPLC) with UV detection is the universally accepted method for separating and quantifying tetracycline and its degradation products.[12][13]

Principle of HPLC Separation

The method relies on reversed-phase chromatography, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase.[13][14] Tetracycline and its degradation products have slightly different polarities and structures, causing them to interact differently with the stationary phase and thus elute at different times. EATC is more nonpolar than tetracycline due to the aromatization of the C ring, which typically results in a longer retention time under reversed-phase conditions. A UV detector, commonly set at 280 nm, is used for quantification.[3][14]

Detailed Experimental Protocol: HPLC-UV Analysis

This protocol is a representative method synthesized from established pharmacopeial and research methodologies.[3][12][14] It serves as a self-validating system by including rigorous system suitability checks.

1. Reagent and Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 20 mM ammonium phosphate monobasic (NH₄H₂PO₄) solution. Dissolve approximately 2.3 g of NH₄H₂PO₄ in 1 L of deionized water. Adjust the pH to 2.2 with phosphoric acid. Filter through a 0.2 µm filter.[14] Causality: The acidic pH is critical for good peak shape and separation of the tetracycline compounds on the reversed-phase column.

-

Mobile Phase B: Acetonitrile (HPLC grade).[12]

-

Diluent: Use Mobile Phase A as the diluent for all standard and sample preparations.

2. Standard Solution Preparation:

-

EATC Stock Standard (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and bring to volume with the diluent. Use an ultrasonic bath to ensure complete dissolution.[14]

-

Tetracycline HCl Stock Standard (e.g., 2 mg/mL): Accurately weigh 50 mg of Tetracycline hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and bring to volume with the diluent.

-

System Suitability Solution (e.g., 100 µg/mL TC, 25 µg/mL EATC): Pipette appropriate volumes of the stock standards into a volumetric flask and dilute with the diluent to achieve the target concentrations.[14] Causality: This mixed standard is essential to verify that the chromatographic system can adequately resolve the main component from its critical degradation product.

3. Sample Preparation (e.g., from Capsules):

-

Determine the average weight of the contents of 20 capsules.

-

Prepare a composite powder.

-

Accurately weigh a portion of the powder equivalent to one capsule dose and transfer it to a suitable volumetric flask (e.g., 1 L) to achieve a final concentration within the calibration range.

-

Add diluent, sonicate to dissolve, bring to volume, and mix well.

-

Filter the solution through a 0.2 µm syringe filter prior to injection.[14]

4. Chromatographic Conditions:

-

Column: L7 packing (C8), 4.6 mm x 250 mm, 5 µm particle size.[14]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 35 °C.

-

Gradient Elution: A gradient is often used to provide optimal separation. An example could be:

-

0-15 min: 15-30% Mobile Phase B

-

15-20 min: 30-50% Mobile Phase B

-

20-22 min: Return to 15% B

-

22-30 min: Re-equilibration at 15% B

-

5. System Suitability and Data Analysis:

-

System Suitability: Inject the System Suitability Solution five times. The system is deemed suitable if:

-

The relative standard deviation (RSD) for the peak areas is ≤ 2.0%.

-

The resolution between the tetracycline and EATC peaks is ≥ 1.2.

-

The tailing factor for the tetracycline peak is ≤ 2.0.

-

-

Quantification: Inject the standard and sample solutions. Identify the EATC peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the amount of EATC in the sample using the peak area response and the concentration of the standard.

Implications for Drug Development and Quality Control

The propensity of tetracycline to degrade into EATC has significant consequences for pharmaceutical development:

-

Formulation Strategy: For liquid and semi-solid formulations, controlling pH and minimizing exposure to high temperatures are the most critical strategies. Lyophilization (freeze-drying) is often employed for parenteral products to improve long-term stability.

-

Stability Testing: Rigorous stability testing programs are required to establish the shelf-life of a product. These studies must monitor the formation of EATC under various temperature and humidity conditions (as per ICH guidelines) to ensure it remains below the safety threshold throughout the product's life.

-

Pharmacopeial Limits: Major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), set strict limits on the allowable amount of EATC in both the active pharmaceutical ingredient (API) and the finished drug product.[4] Adherence to these limits is mandatory for product release.

Conclusion

The formation of this compound is a well-defined, acid-catalyzed degradation process involving sequential C4 epimerization and C6 dehydration. Its formation is accelerated by low pH and high temperature. Given the associated loss of efficacy and significant toxicity, understanding this mechanism is not an academic exercise but a practical necessity for ensuring the safety and quality of tetracycline antibiotics. The implementation of robust analytical methods, such as the HPLC protocol detailed herein, combined with intelligent formulation design and controlled storage conditions, are the cornerstone strategies for mitigating the risks associated with this critical degradation product.

References

- 1. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]

- 2. Thermo Scientific Chemicals this compound hydrochloride, can be used as a secondary standard | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dehydration of tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. toku-e.com [toku-e.com]

- 10. SOME OBSERVATIONS ON THE KINETICS OF THE C.4 EPIMERIZATION OF TETRACYCLINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US3009956A - 4-epitetracycline antibiotic transformation process - Google Patents [patents.google.com]

- 12. Separation and quantitation of chlortetracycline, 4-epitetracycline, this compound, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride [mdpi.com]

- 14. assets.fishersci.com [assets.fishersci.com]

An In-Depth Technical Guide to the Toxicological Effects of 4-Epianhydrotetracycline in Zebrafish Embryos

Introduction: The Environmental Significance and Toxicological Imperative of 4-Epianhydrotetracycline

This compound (EATC) is a primary and often more stable degradation product of the widely used antibiotic, tetracycline.[1] Its frequent detection in aquatic environments raises significant concerns about its potential impact on non-target organisms.[1] The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological screening due to its rapid development, optical transparency, and high genetic homology with humans. This guide provides a comprehensive technical overview of the toxicological effects of EATC in zebrafish embryos, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. Our focus is to elucidate the causality behind experimental choices and to provide a framework for robust and reproducible toxicological assessment.

Developmental Toxicity: A Cascade of Morphological and Physiological Deficits

Exposure of zebrafish embryos to EATC induces a spectrum of developmental abnormalities, underscoring its teratogenic potential. These effects are often dose-dependent and can serve as primary indicators of toxicity.

Key Developmental Endpoints

-

Mortality: A fundamental measure of acute toxicity.

-

Hatching Rate: Delays or failures in hatching can indicate interference with crucial developmental processes.

-

Morphological Malformations: EATC exposure can lead to a variety of physical deformities, including pericardial edema, yolk sac edema, spinal curvature, and reduced body length.[2]

-

Cardiotoxicity: Manifests as decreased heart rate (bradycardia) and is a significant concern with EATC exposure.[2]

Rationale for Endpoint Selection

These endpoints are selected not only for their ease of observation but because they represent the culmination of complex underlying molecular and cellular events. For instance, pericardial edema is often a secondary effect of compromised cardiac function or vascular integrity.

Cardiotoxicity: Unraveling the Impact on the Developing Heart

The heart is one of the first organs to form and function in the zebrafish embryo, making it a sensitive target for toxic compounds. EATC has been shown to induce significant cardiotoxic effects.

Functional and Morphological Cardiac Abnormalities

-

Bradycardia: A consistent and quantifiable indicator of cardiac distress.

-

Pericardial Edema: Fluid accumulation around the heart, often indicative of heart failure.

-

Incomplete Heart Looping: Disruption of the normal morphological development of the heart tube.

Molecular Mechanisms of Cardiotoxicity

While direct studies on EATC's effect on cardiac gene expression are emerging, the cardiotoxicity observed is likely linked to the disruption of key transcriptional networks. The transcription factors GATA4 and Nkx2.5 are master regulators of early cardiac development.[3][4] Their interaction is crucial for the formation of the heart tube and subsequent morphogenesis.[3] It is hypothesized that EATC-induced oxidative stress and apoptosis in the cardiac region disrupt the expression or function of these critical genes, leading to the observed malformations.

Oxidative Stress and Apoptosis: The Core Cellular Mechanisms of EATC Toxicity

A substantial body of evidence points to oxidative stress and subsequent apoptosis as the primary mechanisms driving EATC's toxicity in zebrafish embryos.[1]

Induction of Oxidative Stress

At lower concentrations, EATC may initially cause an increase in the activity of antioxidant enzymes like superoxide dismutase (SOD) as a compensatory response.[1] However, at higher concentrations (e.g., 5.00 mg/L and above), this balance is disrupted, leading to:

-

Increased Reactive Oxygen Species (ROS): Highly reactive molecules that can damage DNA, proteins, and lipids.[1]

-

Elevated Malondialdehyde (MDA): A marker of lipid peroxidation.[1]

-

Increased Protein Carbonyl (PC) Content: An indicator of protein oxidation.[1]

-

Decreased Superoxide Dismutase (SOD) Activity: Indicating a failure of the antioxidant defense system.[1]

This disruption of the redox equilibrium results in significant oxidative damage to the embryonic tissues.[1]

Triggering of Apoptosis

The oxidative damage induced by EATC leads to programmed cell death, or apoptosis.[1] This is a critical factor in the development of malformations, as the untimely death of cells can disrupt tissue and organ formation. Acridine orange staining reveals that apoptosis occurs in a dose-dependent manner, with the pericardial region being a particularly frequent site of cell death, which correlates with the observed cardiotoxicity.[1]

Potential for Neurotoxicity and Hepatotoxicity

While the primary documented effects of EATC in zebrafish embryos are developmental and cardiotoxic, stemming from oxidative stress, the potential for neurotoxicity and hepatotoxicity should not be overlooked, especially given the known effects of tetracyclines.

Neurotoxicity Assessment

Tetracycline derivatives like oxytetracycline have been shown to induce neurobehavioral changes in zebrafish larvae by inhibiting NMDA receptors and causing apoptosis in the brain.[5] Potential neurotoxic effects of EATC could be investigated by:

-

Behavioral Assays: Monitoring changes in locomotor activity in response to light-dark transitions.

-

Acetylcholinesterase (AChE) Activity: Inhibition of AChE is a common biomarker for neurotoxicity.[6]

Hepatotoxicity Assessment

The zebrafish liver is functionally conserved with that of mammals and becomes fully functional around 5 days post-fertilization.[7] Histological changes such as steatosis (fatty liver), necrosis, and apoptosis are indicators of liver damage.[8] The hepatotoxic potential of EATC can be evaluated through:

-

Histological Analysis: Examining liver tissue sections for cellular abnormalities.

-

o-Dianisidine Staining: To assess for anemia, which can be an indirect indicator of systemic toxicity affecting hematopoietic tissues, which are associated with the liver during development.[9]

Disruption of Key Signaling Pathways: A Deeper Mechanistic Insight

The toxicological outcomes of EATC exposure are orchestrated by the disruption of fundamental molecular signaling pathways that are critical for embryonic development.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis, in response to extracellular stimuli.[10][11] In zebrafish, the MAPK/ERK pathway is essential for organ regeneration, including that of the heart.[12] EATC-induced oxidative stress can lead to the aberrant activation of MAPK pathways, contributing to apoptosis and developmental defects.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is highly conserved and plays a pivotal role in embryonic development, including heart formation and neural patterning.[13][14] This pathway is tightly regulated, and its disruption can lead to severe developmental abnormalities.[15] Given the developmental defects observed with EATC, investigating its impact on key components of the Wnt/β-catenin pathway is a critical area for future research.

Calcium Signaling Pathway

Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes, and calcium signaling is integral to all stages of zebrafish embryonic development.[16][17] Oxidative stress is known to disrupt intracellular calcium homeostasis. EATC-induced ROS production could lead to dysregulation of calcium signaling, contributing to the observed cardiotoxic and other developmental effects.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the toxicological assessment of EATC in zebrafish embryos.

Zebrafish Embryo Toxicity Assay

-

Embryo Collection and Staging: Collect freshly fertilized eggs from healthy, spawning adult zebrafish. Stage the embryos to ensure they are at a consistent developmental stage (e.g., 4 hours post-fertilization, hpf).

-

Exposure: Distribute healthy, synchronized embryos into multi-well plates (e.g., 24-well plates) with one embryo per well in embryo medium.

-

Dosing: Prepare a range of EATC concentrations in embryo medium. A logarithmic series of concentrations is recommended to determine a dose-response relationship. Include a vehicle control (embryo medium with the solvent used for EATC, if any).

-

Incubation: Incubate the plates at a constant temperature of 28.5 °C on a 14/10-hour light/dark cycle.

-

Endpoint Assessment: At regular intervals (e.g., 24, 48, 72, and 96 hpf), observe the embryos under a stereomicroscope and record the following:

-

Mortality (coagulated embryos).

-

Hatching rate.

-

Presence and type of malformations (pericardial edema, yolk sac edema, spinal curvature, etc.).

-

Heart rate (beats per minute).

-

Measurement of Heart Rate

-

Anesthesia: At the desired time point (e.g., 72 hpf), anesthetize the embryos in a solution of tricaine (MS-222).

-

Mounting: Mount individual embryos in a drop of methylcellulose on a depression slide to immobilize them.

-

Observation: Under a microscope, locate the heart and count the number of ventricular contractions for a set period (e.g., 15 seconds).

-

Calculation: Multiply the count to determine the heart rate in beats per minute.

Whole-Mount Oxidative Stress (ROS) Detection

-

Probe Preparation: Prepare a working solution of a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in embryo medium.

-

Incubation: After EATC exposure, wash the embryos and incubate them in the probe solution in the dark at 28 °C.

-

Washing: Wash the embryos several times with fresh embryo medium to remove excess probe.

-

Imaging: Anesthetize and mount the embryos. Image the fluorescence using a fluorescence microscope with the appropriate filter set. The intensity of the fluorescence is indicative of the level of ROS.

Acridine Orange Staining for Apoptosis

-

Staining Solution: Prepare a solution of acridine orange in embryo medium (e.g., 5 µg/mL).

-

Staining: After EATC exposure, incubate the live embryos in the acridine orange solution in the dark.

-

Washing: Wash the embryos thoroughly with fresh embryo medium to remove the background stain.

-

Imaging: Anesthetize and mount the embryos. Visualize the stained apoptotic cells (which will appear as bright green fluorescent dots) using a fluorescence microscope with a FITC/GFP filter.

Data Presentation

Table 1: Summary of Toxicological Endpoints for EATC in Zebrafish Embryos

| Endpoint | Observation | Concentration Range | Reference |

| Mortality | Increased mortality with increasing concentration. | > 5.00 mg/L | [1] |

| Hatching Rate | Delayed hatching. | Concentration-dependent | [2] |

| Malformations | Pericardial edema, yolk sac edema, spinal curvature. | > 2.50 mg/L | [2] |

| Heart Rate | Bradycardia (decreased heart rate). | Concentration-dependent | [2] |

| Oxidative Stress | Increased ROS, MDA, and PC; decreased SOD. | > 5.00 mg/L | [1] |

| Apoptosis | Increased apoptosis, particularly in the pericardial region. | Concentration-dependent | [1] |

Visualizations

Experimental Workflow for EATC Toxicity Assessment

Caption: Workflow for assessing the toxicological effects of EATC on zebrafish embryos.

Signaling Pathway Disruption by EATC

Caption: Hypothesized signaling pathways disrupted by EATC leading to toxicological effects.

Conclusion and Future Directions

This guide has synthesized the current understanding of the toxicological effects of this compound in zebrafish embryos, highlighting developmental toxicity, cardiotoxicity, and the central roles of oxidative stress and apoptosis. The provided protocols offer a robust framework for conducting these critical toxicological assessments.

Future research should focus on elucidating the specific molecular targets of EATC. Investigating the expression of key cardiac and neurodevelopmental genes, and exploring the direct impact on signaling pathways such as Wnt, MAPK, and calcium signaling, will provide a more complete picture of EATC's mechanism of toxicity. Such studies are essential for a comprehensive environmental risk assessment and for understanding the potential sublethal effects of this prevalent antibiotic degradation product on aquatic ecosystems.

References

- 1. Effects of this compound on oxidative stress in zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The cardiac transcription factors Nkx2-5 and GATA-4 are mutual cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxytetracycline changes the behavior of zebrafish larvae by inhibiting NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase (AChE) Activity in Embryos of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Generation of GCaMP6s-Expressing Zebrafish to Monitor Spatiotemporal Dynamics of Calcium Signaling Elicited by Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Content Screening in Zebrafish Embryos Identifies Butafenacil as a Potent Inducer of Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Wnt signaling during tooth replacement in zebrafish (Danio rerio): pitfalls and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eaf1 and Eaf2 negatively regulate canonical Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A zebrafish Notum homolog specifically blocks the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium signalling during zebrafish embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Zebrafish Calcium Toolkit Genes and Their Expression in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

4-Epianhydrotetracycline: A Comprehensive Technical Guide to its Discovery, Chemistry, and Analytical Significance

An in-depth exploration for researchers, scientists, and drug development professionals.

Introduction

4-Epianhydrotetracycline (EATC) is a significant degradation product of the broad-spectrum antibiotic, tetracycline.[1] Its formation, primarily under acidic conditions, represents a critical aspect of tetracycline's stability and has profound implications for the safety and efficacy of tetracycline-based pharmaceutical products.[2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and analytical methodologies related to EATC. It is designed to serve as a vital resource for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development, offering insights into the causality behind experimental choices and providing validated protocols for its study.

The Historical Context: Unraveling a Degradation Pathway

Chemical Properties and Formation Mechanism

This compound is a structurally related impurity of tetracycline, formed through a two-step degradation process: epimerization at the C4 position followed by dehydration at the C6 position, leading to the aromatization of the C ring.[1]

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 4465-65-0 | [6] |

| Molecular Formula | C22H22N2O7 · HCl | [7] |

| Molecular Weight | 462.88 g/mol | [7] |

| Appearance | Yellow, crystalline powder | [8] |

| Synonyms | Tetracycline EP Impurity D, (4R,4aS,12aS)-4-(dimethylamino)-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride | [7] |

The formation of EATC is a critical consideration in the manufacturing and storage of tetracycline products. The acidic conditions that promote this degradation can occur during formulation or even in the stomach after oral administration.[2]

Figure 1: Simplified degradation pathway of tetracycline to this compound.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of EATC are paramount for ensuring the quality and safety of tetracycline-containing pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely employed techniques for this purpose.

Experimental Protocol: HPLC Method for the Quantification of this compound

This protocol is based on established methods for the analysis of tetracycline and its impurities.[5][9]

1. Reagents and Materials:

-

This compound Hydrochloride Reference Standard (USP or EP)[7]

-

Tetracycline Hydrochloride Reference Standard (USP or EP)

-

Acetonitrile (HPLC grade)

-

Ammonium dihydrogen phosphate

-

Orthophosphoric acid

-

Deionized water (18.2 MΩ·cm)

-

0.2 µm membrane filters

2. Preparation of Mobile Phase:

-

Mobile Phase A (Aqueous): Prepare a 20 mM solution of ammonium dihydrogen phosphate in deionized water. Adjust the pH to 2.2 with orthophosphoric acid. Filter through a 0.2 µm membrane filter.[9]

-

Mobile Phase B (Organic): Acetonitrile (HPLC grade).

3. Preparation of Standard Solutions:

-

Stock Standard Solution of EATC (100 µg/mL): Accurately weigh approximately 10 mg of this compound Hydrochloride RS, dissolve in and dilute to 100 mL with Mobile Phase A.

-

Working Standard Solutions: Prepare a series of dilutions from the stock standard solution using Mobile Phase A to create a calibration curve (e.g., 1, 5, 10, 15, 20 µg/mL).

-

System Suitability Solution: Prepare a solution containing approximately 100 µg/mL of tetracycline hydrochloride and 25 µg/mL of EATC in Mobile Phase A.[9]

4. Chromatographic Conditions:

| Parameter | Condition | Source(s) |

| Column | C8 or Phenyl, 4.6 x 150 mm, 3-5 µm | [5][9] |

| Mobile Phase | Gradient or isocratic elution with a mixture of Mobile Phase A and Mobile Phase B. A typical starting condition is 85:15 (A:B). | [9] |

| Flow Rate | 1.0 - 2.0 mL/min | [9][10] |

| Column Temperature | 30 - 40 °C | |

| Detection Wavelength | 280 nm | [10] |

| Injection Volume | 10 - 20 µL |

5. System Suitability:

-

Inject the system suitability solution.

-

The resolution between the tetracycline and this compound peaks should be not less than 1.2.[10]

-

The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 2.0%.[10]

6. Analysis of Samples:

-

Prepare sample solutions of the tetracycline product to be tested in Mobile Phase A at a known concentration.

-

Inject the sample solutions into the HPLC system.

-

Identify the EATC peak based on its retention time compared to the standard.

-

Quantify the amount of EATC in the sample using the calibration curve generated from the working standard solutions.

Figure 2: A typical experimental workflow for the HPLC analysis of this compound.

Biological Activity and Toxicological Significance

While the formation of EATC leads to a loss of antibiotic activity, the degradation product itself is not inert.[1] In fact, studies have shown that EATC can be significantly more toxic than its parent compound, with some reports suggesting a toxicity up to 250 times greater depending on the system under study.[1] The primary toxicological concern associated with EATC is nephrotoxicity, or damage to the kidneys.[11] Expired tetracycline products, which are more likely to contain higher levels of EATC, have been linked to cases of Fanconi syndrome, a rare kidney disorder.[11]

More recent studies using zebrafish embryos have demonstrated that EATC can induce lethal effects and apoptosis (programmed cell death).[12] These studies also showed that EATC exposure leads to increased levels of reactive oxygen species (ROS), malondialdehyde (a marker of oxidative stress), and protein carbonyl content, indicating that oxidative stress is a likely mechanism of its toxicity.[12]

Table 2: Toxicological Profile of this compound

| Endpoint | Observation | Organism/System | Source(s) |

| Acute Toxicity | LD50 was 4.8 times lower than tetracycline hydrochloride. | Chick Embryos | [13] |

| Developmental Toxicity | EC50 for malformation was 8.57 mg/L at 96 h. | Zebrafish Embryos | [12] |

| Lethal Effects | LC50 was 29.13 mg/L at 96 h. | Zebrafish Embryos | [12] |

| Mechanism | Induces apoptosis and oxidative stress. | Zebrafish Embryos | [12] |

| Target Organ | Kidneys (Nephrotoxicity) | Humans | [11] |

Regulatory Context and Pharmacopeial Standards

Given the toxic potential of this compound, its presence in tetracycline pharmaceutical products is strictly controlled by regulatory agencies worldwide. Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) set specific limits for the amount of EATC allowed in both tetracycline drug substances and finished drug products.

According to the USP monograph for Tetracycline Hydrochloride, the limit for this compound is not more than 2.0%.[10] This limit is enforced through the use of validated analytical methods, such as the HPLC protocol detailed in this guide. Adherence to these regulatory standards is crucial for ensuring the safety and quality of tetracycline medications.

Conclusion

This compound is more than just a simple degradation product; it is a critical quality attribute that must be carefully monitored and controlled throughout the lifecycle of any tetracycline-based pharmaceutical. Its discovery and the subsequent elucidation of its formation and toxicity have significantly influenced the manufacturing, formulation, and storage requirements for tetracycline. For researchers and drug development professionals, a thorough understanding of EATC's chemistry, analytical determination, and toxicological profile is essential for the development of safe and effective medicines. The methodologies and insights provided in this guide serve as a foundation for this understanding, empowering scientists to ensure the quality and integrity of these vital antibiotic therapies.

References

- 1. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]

- 2. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetracycline natural products: discovery, biosynthesis and engineering [cjnmcpu.com]

- 4. Anhydrotetracycline and this compound in market tetracyclines and aged tetracycline products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation and quantitation of chlortetracycline, 4-epitetracycline, this compound, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride CRS [lgcstandards.com]

- 7. This compound hydrochloride - this compound hydrochloride, (4R [sigmaaldrich.com]

- 8. who.int [who.int]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. pharmacopeia.cn [pharmacopeia.cn]

- 11. Minocycline - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. [Embryotoxicity and the immunodepressive action of tetracycline and its epi- and anhydro- derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Epianhydrotetracycline: A Guide to Ensuring Pharmaceutical Quality

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Epianhydrotetracycline (EATC), a degradation product of the broad-spectrum antibiotic tetracycline, represents a critical quality attribute that must be rigorously controlled in pharmaceutical formulations. Formed through epimerization at the C-4 position and subsequent dehydration, EATC not only lacks therapeutic efficacy but exhibits significantly greater toxicity than its parent compound. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the definitive identification, characterization, and quantification of EATC. We will delve into the practical application and theoretical underpinnings of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complemented by modern chromatographic methods. This document is designed to equip researchers and quality control professionals with the field-proven insights and detailed protocols necessary for robust and reliable EATC analysis, ensuring the safety and stability of tetracycline-based drug products.

The Imperative for Characterization: Why this compound Matters

Tetracycline's chemical stability is a long-standing challenge in pharmaceutical development. Under conditions of moisture, heat, and acidic pH, tetracycline can undergo degradation to form several impurities, most notably anhydrotetracycline (ATC) and the diastereomeric this compound (EATC).[1][2] The formation of EATC involves a C-6 dehydration, which aromatizes the C ring of the tetracycline core. This structural change results in an extended system of conjugated double bonds, which is the root cause of its distinct spectroscopic properties and, critically, its altered biological profile.

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict limits on EATC levels in tetracycline drug substances and products, typically not exceeding 2.0%.[3][4] This is a direct reflection of its toxicity. Therefore, the ability to accurately and precisely characterize this specific impurity is not merely an analytical exercise but a fundamental requirement for regulatory compliance and patient safety.

This guide moves beyond simple data reporting to explain the causality behind method selection and data interpretation, providing a self-validating framework for the spectroscopic analysis of EATC.

The Analytical Workflow: An Integrated Spectroscopic Approach

The comprehensive characterization of EATC relies on a multi-technique approach. While chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the workhorse for separation and quantification, spectroscopy provides the unambiguous identification and structural confirmation.

Caption: Integrated workflow for EATC analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Causality

The aromatization of the C-ring in EATC creates a unique, extended chromophore not present in tetracycline or its other primary degradants. This allows for selective detection in the visible region. While tetracycline hydrochloride exhibits primary absorption maxima around 270 nm and 360 nm, EATC has a characteristic maximum absorbance (λmax) at approximately 438 nm when dissolved in chloroform.[5][6][7] This distinct peak forms the basis of the classic, albeit now largely outdated, USP <226> method for EATC determination.[5]

Data Presentation: UV-Vis Characteristics

| Compound | Solvent | λmax (nm) | Rationale |

| This compound | Chloroform | ~ 438 | Extended conjugation from aromatized C-ring shifts absorption into the visible range.[5] |

| Tetracycline HCl | Aqueous Acid | ~ 270, ~360 | Represents the intrinsic chromophore of the tetracycline backbone.[6][7] |

Experimental Protocol: USP <226> Column Chromatography-Spectrophotometry

This method, while official in some older monographs, is presented for historical context and to illustrate the foundational principles. Modern HPLC methods are superior in both selectivity and efficiency.[1]

Objective: To separate EATC from other tetracyclines via column chromatography and quantify it using its absorbance at 438 nm.

Methodology:

-

Prepare the Support Phase: Mix 10 g of acid-washed chromatographic siliceous earth with 5 mL of an EDTA buffer (pH 7.8).[5]

-

Pack the Column: Pack the support phase into a 15-mm × 170-mm chromatographic tube to a height of approximately 10 cm.[5]

-

Load the Sample: Prepare a test solution as directed in the specific drug monograph. Mix 1 mL of this solution with 1 g of siliceous earth and transfer it to the top of the column.[5]

-

Elution: Pass chloroform through the column. EATC separates and moves down the column as a distinct yellow band, eluting after the anhydrotetracyclines.[5]

-

Fraction Collection & Measurement: Collect the fractions containing the EATC band. Measure the absorbance of each fraction at 438 nm using chloroform as a blank.[5]

-

Calculation: The quantity of EATC is calculated based on its known absorptivity (20.08 in chloroform).[5]

Expert Insight: The USP <226> method is cumbersome, time-consuming, and relies on chlorinated solvents. Its primary value today is in understanding the chemical basis for EATC's unique color and UV-Vis properties. For routine quality control, HPLC with UV detection is the industry standard as it can simultaneously separate and quantify tetracycline and all of its key impurities in a single run.[1][2]

Infrared (IR) Spectroscopy

Principle & Causality

FTIR spectroscopy is a powerful tool for identity confirmation. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups. For EATC, the IR spectrum will confirm the presence of the core tetracycline functional groups (hydroxyls, amides, carbonyls, dimethylamino) and the modified aromatic system.

Data Presentation: Expected IR Absorption Bands

While a publicly available reference spectrum for pure EATC is not readily found, its structure allows for the prediction of characteristic absorption bands based on known data for tetracycline.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Associated Functional Group |

| 3500 - 3200 | O-H Stretching | Phenolic and alcoholic hydroxyl groups |

| 3000 - 2850 | C-H Stretching | Methyl and methylene groups |

| ~1670 | C=O Stretching | Amide Carbonyl (Amide I) |

| ~1615 | C=O Stretching | Ketone carbonyls (chelated) |

| ~1580 | C=C Stretching | Aromatic ring stretching (enhanced in EATC) |

| ~1450 | C-H Bending | Methyl/Methylene groups |

| ~1350 | C-N Stretching | Dimethylamino group |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain an IR spectrum for identity confirmation of an EATC reference standard or isolated impurity.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping with isopropyl alcohol and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid EATC powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and compared against a known reference spectrum if available.

Expert Insight: ATR-FTIR is the preferred method over traditional KBr pellets due to its speed, ease of use, and minimal sample preparation. The key diagnostic feature when comparing EATC to tetracycline would be subtle shifts and increased intensity in the 1600-1500 cm⁻¹ region, reflecting the increased aromatic character of the C-ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality

NMR is the most powerful technique for unambiguous structural elucidation. It maps the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C) in a strong magnetic field. The chemical shift of each nucleus provides information about its local electronic environment, while coupling patterns reveal connectivity.

Data Presentation: Predicted ¹H and ¹³C Chemical Shifts

Detailed, fully assigned NMR data for EATC in public literature is scarce. However, based on the known structure of EATC and general tetracycline NMR data, a predicted spectrum can be outlined. The most significant differences compared to tetracycline would be the appearance of an additional aromatic proton signal and shifts in the carbon signals of the now-aromatic C-ring.

Table: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| 10.0 - 12.0 | Singlet (broad) | Phenolic -OH |

| 7.0 - 8.0 | Multiplets | Aromatic protons (A-ring) |

| ~6.5 | Singlet | New aromatic proton on C-ring |

| ~4.0 | Doublet | H-4 |

| ~2.5 - 3.0 | Singlet | -N(CH₃)₂ |

| ~2.2 | Singlet | C-6 Methyl |

Table: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 190 - 200 | C=O (Ketones) |

| ~170 | C=O (Amide) |

| 110 - 160 | Aromatic carbons (significant changes in C-ring carbons: C5a, C6, C11a etc.) |

| ~65 | C-4 |

| ~40 | -N(CH₃)₂ |

| ~20 | C-6 Methyl |

Experimental Protocol: Sample Preparation for NMR

Objective: To prepare a high-purity EATC sample for structural confirmation.

Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the EATC reference material.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube.

-

Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra according to standard instrument procedures.

Expert Insight: While not a routine QC test, NMR is the gold standard for the initial characterization and certification of reference standards. For a known impurity like EATC, a simple ¹H NMR spectrum is often sufficient to confirm identity against a certified standard, focusing on the unique aromatic signals and the chemical shift of the C-4 proton.

Mass Spectrometry (MS)

Principle & Causality

MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, a fundamental confirmation of identity. Furthermore, by inducing fragmentation of the molecule, MS reveals structural information based on the masses of the resulting fragments.

Data Presentation: Expected Mass Spectrometric Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₂₂H₂₂N₂O₇ | [9][10] |

| Molecular Weight | 426.42 g/mol | [9][10] |

| [M+H]⁺ Ion (m/z) | 427.14 | Protonated molecular ion in positive ESI mode. |

| Key Fragment Ion | m/z 382.12 | Loss of the dimethylamino group (-N(CH₃)₂), a common fragmentation pathway for tetracyclines. |

| Key Fragment Ion | m/z 409.13 | Loss of ammonia (-NH₃) from the amide group. |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the EATC peak separated by HPLC.

Methodology:

-

HPLC Separation: Utilize a validated HPLC method (see Section 7) to separate EATC from other components.

-

Ionization: The eluent from the HPLC column is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source operated in positive ion mode.

-

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) is set to scan a relevant mass range (e.g., m/z 100-600) to detect the protonated molecular ion [M+H]⁺ of EATC.

-

Tandem MS (MS/MS): For structural confirmation, the [M+H]⁺ ion (m/z 427) can be isolated and fragmented (Collision-Induced Dissociation) to produce the characteristic fragment ions listed above.

Expert Insight: LC-MS is the definitive tool for impurity identification in modern drug development. It provides unequivocal evidence by linking the chromatographic peak (retention time) with the molecular weight and structural fragments of the compound, offering a much higher degree of confidence than UV detection alone.

The Central Role of Chromatography: A Modern HPLC-UV Protocol

The spectroscopic techniques described above provide identity, but HPLC provides the quantitative data required by regulators. Modern HPLC methods have been developed that are superior to the cumbersome methods described in older pharmacopoeial monographs.[1]

Caption: Modern HPLC workflow for EATC quantification.

Protocol: HPLC Assay of EATC in Tetracycline Capsules

This protocol is adapted from modern, validated methods designed to replace older pharmacopoeial procedures.[1][11]

Instrumentation & Conditions:

-

HPLC System: Standard system with UV detector.

-

Column: Acclaim™ Polar Advantage II (PA2), 4.6 × 150 mm, 3 µm particle size.[1]

-

Mobile Phase A: 20 mM Ammonium Dihydrogen Phosphate, adjusted to pH 2.2 with phosphoric acid.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: (Example) 10% B to 40% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation:

-

Accurately prepare a stock solution of USP this compound Hydrochloride RS in Mobile Phase A (e.g., 100 µg/mL).

-

Prepare working standards by diluting the stock solution to appropriate concentrations (e.g., 1.0 µg/mL).

-

-

System Suitability Solution (SST): Prepare a solution containing both tetracycline HCl (~100 µg/mL) and EATC HCl (~25 µg/mL) to verify resolution.[1][3]

-

Sample Preparation:

-

Accurately weigh the contents of a tetracycline capsule.

-

Dissolve a portion of the powder equivalent to ~50 mg of tetracycline HCl in a 100-mL volumetric flask with Mobile Phase A.

-

Sonicate to dissolve, dilute to volume, and mix well. Filter through a 0.45 µm syringe filter prior to injection.

-

-

Analysis:

-

Quantification: Calculate the percentage of EATC in the sample by comparing the peak area of EATC from the sample chromatogram to the peak area from the standard chromatogram.

Conclusion

The characterization of this compound is a multi-faceted process that is essential for guaranteeing the quality and safety of tetracycline-containing medicines. While modern HPLC-UV methods serve as the primary tool for routine quantification, a comprehensive understanding and application of spectroscopic techniques—UV-Vis, IR, NMR, and MS—are indispensable for definitive structural confirmation, reference standard characterization, and in-depth investigation. By integrating these techniques into a robust analytical workflow, researchers and drug development professionals can operate with a high degree of scientific integrity, ensuring that their products meet the stringent requirements of both regulators and patients.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. uspbpep.com [uspbpep.com]

- 5. scribd.com [scribd.com]

- 6. pubtexto.com [pubtexto.com]

- 7. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound hydrochloride | C22H23ClN2O7 | CID 54682545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

Navigating the Solubility Landscape of 4-Epianhydrotetracycline: A Technical Guide for Researchers

Abstract

4-Epianhydrotetracycline (EATC), a primary degradation product of tetracycline, is a compound of significant interest in pharmaceutical research due to its potential toxicity and its role as a critical quality attribute in drug stability studies.[1][2] A thorough understanding of its solubility characteristics is paramount for the development of robust analytical methods, the design of stable formulations, and the accurate assessment of its toxicological profile. This in-depth technical guide provides a comprehensive overview of the solubility of this compound hydrochloride (EATC-HCl) in various solvents. It delves into the physicochemical properties of EATC, presents available solubility data, and offers detailed, field-proven protocols for its determination, grounded in principles of scientific integrity and regulatory standards.

Introduction: The Significance of this compound Solubility

This compound is formed from tetracycline through epimerization at the C4 position followed by dehydration, a process accelerated in acidic, warm, and moist environments.[1][3] Its presence in tetracycline-containing drug products is strictly monitored as it is associated with a loss of antibiotic activity and potential toxicity.[1][2] The solubility of EATC is a critical parameter that influences its behavior in various experimental and physiological systems. For instance, in analytical chemistry, solubility data is essential for developing suitable solvent systems for chromatography to ensure accurate quantification.[1][4][5][6] In toxicology and pharmacology, understanding its aqueous solubility at different pH values is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of EATC's solubility, empowering them to make informed decisions in their experimental designs and product development strategies.

Physicochemical Properties of this compound Hydrochloride

A fundamental grasp of the physicochemical properties of EATC-HCl is essential to comprehend its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂N₂O₇·HCl | [7][8][9] |

| Molecular Weight | 462.88 g/mol | [7][8][9] |

| Appearance | Orange to Dark Orange/Yellow Solid Powder | [2][3] |

| CAS Number | 4465-65-0 | [2][3][7][8][9][10] |

| Storage Temperature | -20°C | [2][3] |

EATC is an amphoteric molecule, possessing multiple ionizable functional groups.[11] This characteristic suggests that its aqueous solubility will be significantly dependent on the pH of the medium.[12][13]

Solubility Profile of this compound

The solubility of a compound is not a single value but rather a profile that depends on the solvent, temperature, and for ionizable compounds, the pH of the medium.

Solubility in Organic Solvents